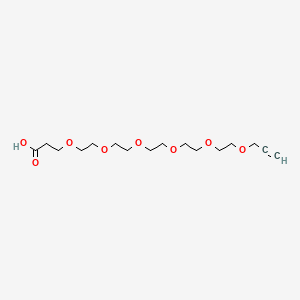

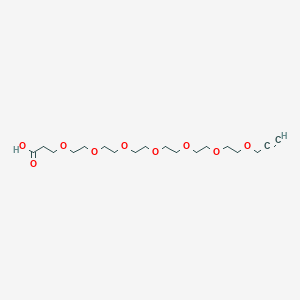

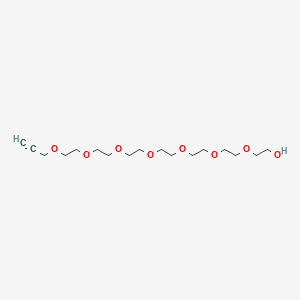

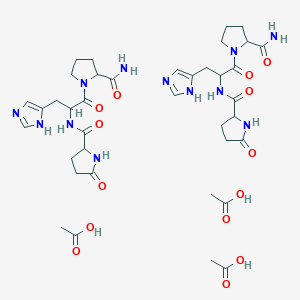

![molecular formula C20H25Cl2FN4O2S B610346 (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride CAS No. 2125956-82-1](/img/structure/B610346.png)

(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PXS-5153A is a novel mechanism based, fast-acting, dual LOXL2/LOXL3 inhibitor, which was used to interrogate the role of these enzymes in models of collagen crosslinking and fibrosis. PXS-5153A dose-dependently reduced LOXL2-mediated collagen oxidation and collagen crosslinking in vitro. In two liver fibrosis models, carbon tetrachloride or streptozotocin/high fat diet-induced, PXS-5153A reduced disease severity and improved liver function by diminishing collagen content and collagen crosslinks. In myocardial infarction, PXS-5153A improved cardiac output.

Scientific Research Applications

Lysyl Oxidase Like 2/3 Enzymatic Inhibitor

PXS-5153A is a potent, selective, orally active, and fast-acting inhibitor of lysyl oxidase like 2/3 enzymes (LOXL2/LOXL3) . It has an IC50 of <40 nM for LOXL2 across all mammalian species and an IC50 of 63 nM for human LOXL3 .

Fibrosis Treatment

PXS-5153A has been shown to reduce crosslinks and ameliorate fibrosis . In two liver fibrosis models, carbon tetrachloride or streptozotocin/high fat diet-induced, PXS-5153A reduced disease severity and improved liver function by diminishing collagen content and collagen crosslinks .

Collagen Crosslinking

Due to its crucial role in collagen crosslinking, inhibition of the enzymatic activities of LOXL2/LOXL3 by PXS-5153A represents an innovative therapeutic approach for the treatment of fibrosis .

Myocardial Infarction Treatment

In myocardial infarction, PXS-5153A has been shown to improve cardiac output .

Selectivity Over Other Amine Oxidases

PXS-5153A is >40-fold selective for LOXL2 over both LOX and LOXL1 and >700-fold selective over other related amine oxidases .

Fast Acting Inhibitor

PXS-5153A is a fast-acting inhibitor, with enzymatic activity almost entirely blocked within 15 minutes .

properties

IUPAC Name |

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSNGJNTNAUITD-ULPVBNQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride | |

Q & A

Q1: What is the mechanism of action of PXS-5153A and how does it affect fibrosis?

A1: PXS-5153A is a dual inhibitor of lysyl oxidase like-2 (LOXL2) and LOXL3 enzymes [, ]. These enzymes play a crucial role in fibrosis by initiating the crosslinking of collagen, a major component of the extracellular matrix. PXS-5153A directly interacts with LOXL2/3 and blocks their enzymatic activity, thereby reducing the formation of collagen crosslinks. This reduction in crosslinking leads to decreased collagen deposition, ultimately ameliorating fibrosis and improving organ function.

Q2: What are the key findings from preclinical studies on PXS-5153A in models of fibrosis?

A2: Preclinical studies utilizing PXS-5153A have demonstrated its therapeutic potential in various fibrosis models:

- Liver Fibrosis: In both carbon tetrachloride-induced and streptozotocin/high fat diet-induced liver fibrosis models, PXS-5153A administration resulted in reduced disease severity and improved liver function. These improvements were accompanied by a decrease in collagen content and collagen crosslinks in the liver [].

- Myocardial Infarction: Treatment with PXS-5153A after myocardial infarction led to improved cardiac output, suggesting its potential in mitigating cardiac fibrosis and improving heart function [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.